3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Overview
Description
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid (EMIPC) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, acetone, and other organic solvents. EMIPC has a molecular weight of 250.28 g/mol and a melting point of 230-232°C. Due to its chemical structure, EMIPC has been used in a variety of research applications, including as an inhibitor of enzymes, a catalyst for organic reactions, and as a fluorescent marker for imaging.
Scientific Research Applications
Coordination Chemistry and Structural Diversity
Research by Cheng et al. (2017) explores the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate, leading to the formation of chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. The study reveals intricate hydrogen-bonded chiral networks and discusses the thermal and luminescence properties of the compounds, showcasing the potential of pyrazole derivatives in constructing novel coordination polymers with interesting structural, chiral, and luminescent properties (Cheng et al., 2017).
properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFOJBRIDCQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424561 | |
Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
CAS RN |
957258-38-7 | |
Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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